![molecular formula C15H16N2O4S2 B2394958 (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1797317-17-9](/img/structure/B2394958.png)
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
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Description
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
BenchChem offers high-quality (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have attracted attention in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of microbial resistance, these compounds offer promising avenues for the development of effective and secure antimicrobial agents . Specifically, (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been investigated for its antibacterial properties. Researchers have explored its activity against both gram-positive and gram-negative bacteria. Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-22-14-13(5-2-6-16-14)15(18)17-8-12(9-17)23(19,20)10-11-4-3-7-21-11/h2-7,12H,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCSAAKIGJGECI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone |
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